2-Hydroxy-5-(methylsulfonyl)benzaldehyde
Description
Significance and Research Context of Substituted Benzaldehydes in Organic Synthesis and Beyond
Substituted benzaldehydes are a class of organic compounds that are of paramount importance in the field of organic synthesis. Their aromatic ring, substituted with various functional groups, and the presence of a reactive aldehyde group make them invaluable precursors for the construction of more complex molecules. These compounds serve as key starting materials in a multitude of chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. The versatility of substituted benzaldehydes is further highlighted by their role in the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These Schiff bases and their metal complexes are known to exhibit a broad spectrum of biological activities, making them a focal point in the development of new therapeutic agents. science.gov
Overview of the Chemical Compound's Core Structural Features and Reactive Sites
2-Hydroxy-5-(methylsulfonyl)benzaldehyde is a substituted benzaldehyde (B42025) with the chemical formula C₈H₈O₄S. Its structure is characterized by a benzene (B151609) ring substituted with a hydroxyl (-OH) group at the 2-position, an aldehyde (-CHO) group at the 1-position, and a methylsulfonyl (-SO₂CH₃) group at the 5-position.
The key reactive sites of this molecule are the aldehyde group and the phenolic hydroxyl group. The aldehyde group is susceptible to nucleophilic attack and can participate in various condensation reactions, most notably the formation of Schiff bases with primary amines. science.govamazonaws.com The hydroxyl group, being ortho to the aldehyde, can influence the reactivity of the aldehyde through hydrogen bonding and can also be a site for further chemical modification. The electron-withdrawing nature of the methylsulfonyl group can also impact the reactivity of the aromatic ring.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 632628-02-5 |
| Molecular Formula | C₈H₈O₄S |
| Molecular Weight | 200.21 g/mol |
| IUPAC Name | This compound |
| InChI Key | ULGVXKLEKPONQM-UHFFFAOYSA-N |
Data sourced from commercial suppliers and chemical databases. synquestlabs.comkeyorganics.net
Scope and Objectives of the Academic Research Outline
This article aims to provide a comprehensive overview of the current state of research on this compound. The primary objectives are to:
Detail the synthetic routes for its preparation.
Explore its diverse applications in medicinal chemistry as a precursor for biologically active molecules.
Investigate its potential in materials science for the development of novel polymers and functional materials.
Elucidate its role as a versatile reagent and intermediate in various organic reactions.
This review will strictly adhere to the outlined topics, focusing solely on the scientific and technical aspects of this compound's chemistry and applications, based on available research findings.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-methylsulfonylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-13(11,12)7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGVXKLEKPONQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726292 | |
| Record name | 2-Hydroxy-5-(methanesulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632628-02-5 | |
| Record name | 2-Hydroxy-5-(methanesulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Properties
While a direct, detailed synthesis of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde is not extensively documented in readily available literature, a plausible synthetic route can be inferred from the synthesis of a closely related compound, 2-hydroxy-5-(methylthio)benzaldehyde (B1338496). This synthesis involves the reaction of 4-(methylthio)phenol (B156131) with paraformaldehyde in the presence of magnesium chloride and triethylamine. The resulting 2-hydroxy-5-(methylthio)benzaldehyde could then be oxidized to the target compound, this compound, by converting the thioether group to a sulfone.
The chemical properties of this compound are largely dictated by its functional groups. The aldehyde function allows for reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines (Schiff bases) with amines. The phenolic hydroxyl group imparts acidic properties and can be deprotonated to form a phenoxide, which can then undergo further reactions.
Reactivity and Reaction Mechanisms of 2 Hydroxy 5 Methylsulfonyl Benzaldehyde
Chemical Transformations Involving the Aldehyde Moiety
The aldehyde group (-CHO) is a primary site of reactivity in 2-Hydroxy-5-(methylsulfonyl)benzaldehyde. Its electrophilic carbon atom readily reacts with nucleophiles, and it can participate in both reduction and oxidation processes.
The aldehyde functional group can be readily transformed through reduction to a primary alcohol or oxidation to a carboxylic acid.
Reduction: The aldehyde group of hydroxy-substituted benzaldehydes can be reduced to a benzyl (B1604629) alcohol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). For instance, the structurally similar compound 2-hydroxy-5-methoxybenzaldehyde (B1199172) is reduced by sodium borohydride in ethanol (B145695) to form 2-hydroxy-5-methoxybenzyl alcohol. wikipedia.org This suggests that this compound would similarly be reduced under these conditions to yield 2-Hydroxy-5-(methylsulfonyl)benzyl alcohol.
Oxidation: The oxidation of hydroxybenzaldehydes can lead to different products depending on the reaction conditions. While strong oxidizing agents would typically convert the aldehyde to a carboxylic acid, specific methods exist for other transformations. The Dakin reaction, for example, involves the oxidation of an ortho- or para-hydroxybenzaldehyde with hydrogen peroxide in the presence of a base to replace the aldehyde group with a hydroxyl group, forming a hydroquinone (B1673460) or catechol derivative. google.com This process has been applied to a variety of hydroxybenzaldehydes. google.com Therefore, under Dakin conditions, this compound would be expected to yield 4-(methylsulfonyl)benzene-1,2-diol.
The carbonyl carbon of the aldehyde is electrophilic and undergoes condensation reactions with primary amines and hydrazines to form imines, commonly known as Schiff bases and hydrazones, respectively. amazonaws.comnih.gov These reactions typically proceed via a nucleophilic addition to the carbonyl group, forming a carbinolamine intermediate, which then dehydrates to yield the final product. amazonaws.com The formation of these compounds is often catalyzed by heat or a small amount of acid. amazonaws.comnih.gov
Schiff Base Formation: The reaction of this compound with various primary amines (R-NH₂) would yield a series of Schiff bases. This type of reaction is well-documented for substituted salicylaldehydes. For example, a range of Schiff bases has been synthesized by reacting 5-chloro-salicylaldehyde with different primary amines. nih.gov The presence of the ortho-hydroxyl group in these products allows for the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen, which contributes to their stability. nih.gov
Hydrazone Formation: Similarly, condensation with hydrazines (R-NH-NH₂) or hydrazides (R-C(O)NH-NH₂) produces hydrazones. nih.gov The synthesis of hydrazones from hydroxy-substituted benzaldehydes is a common synthetic procedure. nih.govresearchgate.net These reactions are versatile, and various substituted hydrazines and hydrazides can be used to generate a diverse library of hydrazone derivatives. nih.gov The resulting N-acylhydrazones possess a framework with extended conjugation. nih.gov
Below is a table summarizing representative condensation reactions.
Table 1: Representative Condensation Reactions of the Aldehyde Moiety
| Reactant Type | Nucleophile | Product Type | General Structure of Product |
|---|---|---|---|
| Primary Amine | R-NH₂ | Schiff Base (Imine) |
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) is another key reactive site. It can be derivatized through alkylation or acylation, and it strongly influences electrophilic substitution reactions on the aromatic ring.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. uoanbar.edu.iq The regiochemical outcome of such reactions on this compound is determined by the combined directing effects of the existing substituents.
-OH (Hydroxyl) Group: The hydroxyl group is a powerful activating group and an ortho, para-director. It increases the electron density of the ring through resonance, making it more susceptible to electrophilic attack, particularly at the positions ortho and para to it. uoanbar.edu.iq
-CHO (Aldehyde) Group: The aldehyde group is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. uoanbar.edu.iq
-SO₂CH₃ (Methylsulfonyl) Group: The methylsulfonyl group is a strong electron-withdrawing group and is also a meta-director, deactivating the ring towards electrophilic substitution. docbrown.info
In this compound, the powerful activating and ortho, para-directing effect of the hydroxyl group dominates. The positions ortho (C6) and para (C4) to the hydroxyl group are activated. However, the C4 position is already substituted with the aldehyde group (in relation to the methylsulfonyl group). Therefore, electrophilic attack is most likely to occur at the positions ortho to the hydroxyl group, which are C3 and C5. Since C5 is already occupied by the methylsulfonyl group, the primary site for electrophilic substitution would be the C3 position.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Electronic Effect | Directing Influence |
|---|---|---|---|
| -OH | C2 | Activating | ortho, para |
| -CHO | C1 | Deactivating | meta |
Alkylation and Acylation Strategies for Hydroxyl Group Derivatization
The hydrogen atom of the phenolic hydroxyl group is acidic and can be replaced through reactions with electrophiles, leading to the formation of ethers (alkylation) and esters (acylation).
Alkylation: O-alkylation of phenolic compounds is typically achieved by reacting them with an alkylating agent, such as an alkyl halide or a dialkyl carbonate, in the presence of a base. google.comgoogle.com The base, commonly potassium carbonate or sodium carbonate, deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent. google.comgoogle.com This would convert the hydroxyl group in this compound into an alkoxy group.
Acylation: Acylation of the phenolic hydroxyl group leads to the formation of a phenyl ester. A recently developed method involves a photoinduced reaction where a mixture of a phenol (B47542) and an aldehyde is irradiated with blue light in the presence of iridium and nickel catalysts. nih.gov This process allows for the specific acylation of phenolic hydroxyl groups, while aliphatic hydroxyl groups remain unaffected. nih.gov This modern approach offers a convenient way to derivatize the hydroxyl group of the target compound.
The Influence of the Methylsulfonyl Substituent on Aromatic Reactivity and Selectivity
The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing substituent that significantly impacts the reactivity of the aromatic ring. Its influence stems from a combination of strong inductive and resonance effects, where the sulfur atom can accommodate electron density through its d-orbitals. researchgate.net
Furthermore, the electron-withdrawing properties of the sulfonyl group increase the acidity of the phenolic proton. By pulling electron density away from the phenoxide oxygen, it stabilizes the conjugate base, making the parent phenol a stronger acid. researchgate.net This increased acidity can influence the conditions required for reactions involving the deprotonation of the hydroxyl group, such as alkylation and acylation. The presence of electron-withdrawing groups generally leads to sulfonamides being stronger acids. vu.nl In nucleophilic aromatic substitution (SNAr) reactions, strong electron-withdrawing groups like the sulfonyl group are crucial as they stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the reaction. numberanalytics.com
Mechanistic Investigations of Complex Reaction Pathways
Detailed mechanistic studies are crucial for understanding and predicting the outcomes of chemical reactions. For this compound, such in-depth investigations appear to be limited.
Elucidation of Reaction Intermediates and Transition States
The elucidation of reaction intermediates and transition states provides a roadmap for how a reaction proceeds. In the context of carbonyl addition reactions involving this compound, one would anticipate the formation of key intermediates such as betaines and oxaphosphetanes in Wittig-type reactions. libretexts.orglibretexts.org The initial nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon would lead to a betaine (B1666868) intermediate. libretexts.org Subsequent ring closure would form a four-membered oxaphosphetane ring, which then decomposes to the final alkene product and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com
However, specific studies detailing the isolation, characterization (e.g., via NMR spectroscopy), or computational modeling of these intermediates and their corresponding transition states for this compound are not present in the surveyed literature. Such studies would be invaluable for understanding the influence of the hydroxyl and methylsulfonyl substituents on the stability and reactivity of these transient species.
Stereochemical Outcomes in Carbonyl Addition Reactions (e.g., Wittig Reactions)
The stereochemistry of the alkene product in a Wittig reaction is a critical aspect, often determined by the nature of the ylide and the reaction conditions. nrochemistry.com Generally, non-stabilized ylides tend to produce Z-alkenes, while stabilized ylides favor the formation of E-alkenes. libretexts.orgnrochemistry.com This selectivity is attributed to the relative rates of formation and decomposition of the diastereomeric betaine or oxaphosphetane intermediates. libretexts.org
For this compound, the electronic properties of the aromatic ring, influenced by the electron-withdrawing methylsulfonyl group and the electron-donating hydroxyl group, would be expected to play a role in the stereochemical outcome of Wittig reactions. However, there is a lack of specific research data, such as diastereomeric ratios or enantiomeric excesses, for carbonyl addition reactions with this substrate. Without experimental results or detailed computational analysis, any discussion of stereochemical outcomes remains speculative and based on analogies to simpler, related benzaldehydes.
The table below summarizes the general expectations for the stereochemical outcomes of Wittig reactions, which would theoretically apply to this compound in the absence of specific data.
| Ylide Type | Expected Major Alkene Isomer | Rationale |
| Non-stabilized | Z-alkene | Rapid and irreversible formation of the syn-betaine/oxaphosphetane intermediate. libretexts.org |
| Stabilized | E-alkene | Reversible formation of intermediates allows for equilibration to the more stable anti-betaine/oxaphosphetane. libretexts.org |
Spectroscopic and Structural Elucidation of 2 Hydroxy 5 Methylsulfonyl Benzaldehyde and Its Derivatives
Advanced Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds.
The FT-IR and FT-Raman spectra of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde are characterized by vibrations corresponding to its hydroxyl (-OH), aldehyde (-CHO), methylsulfonyl (-SO₂CH₃), and substituted benzene (B151609) ring moieties. While direct experimental spectra for this specific compound are not widely published, the vibrational frequencies can be predicted based on data from related molecules such as salicylaldehyde (B1680747) and other 5-substituted derivatives. chegg.comresearchgate.netnih.gov
The key functional group vibrations are:
Hydroxyl (-OH) Group: The phenolic O-H stretching vibration is typically observed as a broad band in the FT-IR spectrum, usually in the range of 3200-3400 cm⁻¹. researchgate.net This broadening is a result of strong intramolecular hydrogen bonding between the hydroxyl proton and the adjacent aldehyde oxygen, a characteristic feature of salicylaldehydes.
Aldehyde (-CHO) Group: The C=O stretching vibration of the aldehyde is a strong, sharp band in the FT-IR spectrum. For aromatic aldehydes, this band typically appears between 1680-1710 cm⁻¹. vscht.cz The presence of the electron-withdrawing methylsulfonyl group at the para position to the aldehyde would be expected to slightly increase this frequency compared to unsubstituted salicylaldehyde. The aldehydic C-H stretch usually presents as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz
Methylsulfonyl (-SO₂CH₃) Group: The sulfonyl group gives rise to two characteristic strong stretching vibrations in the FT-IR spectrum. The asymmetric stretching (νₐₛ SO₂) band is expected around 1350-1300 cm⁻¹, and the symmetric stretching (νₛ SO₂) band is expected around 1160-1120 cm⁻¹.
Aromatic Ring: The benzene ring shows C-H stretching vibrations above 3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring influences the position of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹, which can confirm the 1,2,4-trisubstitution pattern.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Phenolic -OH | O-H stretch (intramolecular H-bonded) | 3200-3400 | Broad, Medium |
| Aldehyde -CHO | C=O stretch | 1680-1710 | Strong, Sharp |
| Aldehyde -CHO | C-H stretch | 2720 & 2820 | Weak-Medium |
| Methylsulfonyl -SO₂CH₃ | SO₂ asymmetric stretch | 1350-1300 | Strong |
| Methylsulfonyl -SO₂CH₃ | SO₂ symmetric stretch | 1160-1120 | Strong |
| Aromatic Ring | C=C stretch | 1400-1600 | Medium-Weak |
The conformational landscape of salicylaldehyde and its derivatives is dominated by the orientation of the hydroxyl and aldehyde groups. The most stable conformer is a planar structure stabilized by a strong intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen (O-H···O=C). iu.edu.sa This interaction restricts the rotational freedom of both functional groups.
Studies on related substituted salicylaldehydes have shown that two primary planar conformers can exist, often denoted as O-cis and O-trans, depending on the relative orientation of the substituents. nih.gov For this compound, the key conformational equilibrium involves the rotation of the -CHO group. However, the energy barrier for rotation is significant due to the stabilizing hydrogen bond, making the planar hydrogen-bonded conformer vastly more populated at room temperature. The presence of the bulky methylsulfonyl group at the 5-position is unlikely to disrupt this intramolecular hydrogen bond but may influence crystal packing and intermolecular interactions in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
NMR spectroscopy is indispensable for determining the precise structure of organic molecules by mapping the carbon framework and the chemical environment of hydrogen atoms.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, distinct signals are expected for the aldehydic, hydroxyl, aromatic, and methyl protons.
Aldehyde Proton (-CHO): This proton is highly deshielded and appears as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm.
Hydroxyl Proton (-OH): The phenolic proton, involved in strong intramolecular hydrogen bonding, is also significantly deshielded and appears as a sharp singlet, often downfield of δ 11.0 ppm.
Aromatic Protons: The benzene ring has three protons in different chemical environments.
H6 (ortho to the aldehyde) is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the C=O group.
H4 (ortho to the sulfonyl group) will also be downfield due to the strong electron-withdrawing nature of the -SO₂CH₃ group.
H3 (meta to both groups) will be the most upfield of the aromatic protons. The expected splitting pattern would involve doublet and double-doublet signals arising from ortho and meta coupling.
Methyl Protons (-SO₂CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet, typically in the range of δ 3.0-3.3 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OH | > 11.0 | Singlet (s) |
| -CHO | 9.5 - 10.5 | Singlet (s) |
| Aromatic H6 | ~7.8 - 8.2 | Doublet (d) |
| Aromatic H4 | ~7.6 - 8.0 | Double Doublet (dd) |
| Aromatic H3 | ~7.0 - 7.3 | Doublet (d) |
| -SO₂CH₃ | 3.0 - 3.3 | Singlet (s) |
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.
Aldehyde Carbonyl (C=O): This carbon is the most deshielded and appears furthest downfield, typically between δ 190-200 ppm. libretexts.org
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.
C2 (bearing the -OH group) and C1 (bearing the -CHO group) will be significantly downfield.
C5 (bearing the -SO₂CH₃ group) will also be shifted downfield.
The chemical shifts of C3, C4, and C6 will be influenced by the combined electronic effects of the substituents. Aromatic carbons typically resonate in the δ 115-165 ppm range. libretexts.orgoregonstate.edu
Methyl Carbon (-SO₂CH₃): The methyl carbon is the most shielded and will appear upfield, typically around δ 40-45 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -CHO | 190 - 200 |
| C2 (-OH) | 160 - 165 |
| C5 (-SO₂CH₃) | 135 - 145 |
| C1 | 120 - 130 |
| C3, C4, C6 | 115 - 135 |
| -SO₂CH₃ | 40 - 45 |
For more complex molecules, such as Schiff base derivatives formed from the condensation of this compound with an amine, 2D-NMR techniques are crucial for unambiguous structural assignment. ajol.inforsc.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For a Schiff base derivative, this would confirm the connectivity of the aromatic protons on the salicylaldehyde ring and establish the coupling network within the amine portion of the new molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign which proton signal corresponds to which carbon signal, for instance, linking the aromatic proton signals (H3, H4, H6) to their respective carbon signals (C3, C4, C6).
These advanced techniques, when used in combination, provide a comprehensive and unambiguous picture of the molecular structure of derivatives of this compound.
Mass Spectrometry for Molecular Characterization
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio after ionization.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is critical for determining its elemental composition. For this compound, the molecular formula is C8H8O4S. synquestlabs.com HRMS techniques, such as gas chromatography-electron ionization-high resolution time-of-flight mass spectrometry (GC-EI-HR-qToF-MS), can experimentally verify this composition by providing a precise mass measurement that distinguishes it from other compounds with the same nominal mass. This level of precision is fundamental in confirming the identity of the compound in complex mixtures or verifying the outcome of a chemical synthesis.
Electron Ionization (EI) mass spectrometry causes the molecular ion to fragment in a reproducible manner, creating a unique fingerprint that offers significant structural information. While the specific mass spectrum for this compound is not widely published, its fragmentation pattern can be predicted based on its functional groups and by analogy to similar structures like benzaldehyde (B42025) and its substituted derivatives. docbrown.infonih.gov
The molecular ion ([M]•+) peak would be expected at a mass-to-charge ratio (m/z) of 200, corresponding to its molecular weight. Key fragmentation pathways would likely include:
Loss of a Hydrogen Radical ([M-H]+): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion. This would produce a prominent peak at m/z 199. docbrown.infonih.gov
Loss of a Formyl Radical ([M-CHO]+): Cleavage of the C-C bond between the benzene ring and the aldehyde group would result in the loss of the formyl radical (•CHO), leading to a fragment ion at m/z 171. docbrown.info
Loss of a Methyl Radical ([M-CH3]+): The methylsulfonyl group can undergo fragmentation through the loss of a methyl radical (•CH3), which would yield a fragment at m/z 185.
Phenyl Cation Formation: Aromatic compounds often show a characteristic fragment corresponding to the phenyl cation ([C6H5]+) at m/z 77, though its formation might be part of a more complex fragmentation cascade in this substituted molecule. docbrown.info
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of its structure and insights into its packing and intermolecular forces.
While the crystal structure of this compound has not been specifically reported, data from the closely related compound 4-(methylsulfonyl)benzaldehyde (B46332) provides a valuable reference. nih.gov The analysis of this analogue revealed a monoclinic crystal system, and its unit cell parameters were determined as shown in the table below. nih.gov Such parameters define the fundamental repeating unit of the crystal lattice.
Unit Cell Parameters for 4-(Methylsulfonyl)benzaldehyde
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| a (Å) | 6.1280 |
| b (Å) | 8.0400 |
| c (Å) | 16.734 |
| β (°) | 90.07 |
| Volume (ų) | 824.5 |
| Z (Molecules per unit cell) | 4 |
Data sourced from a study on 4-(methylsulfonyl)benzaldehyde. nih.gov
The solid-state structure of this compound is stabilized by a network of intermolecular and intramolecular forces. Based on its functional groups, the following interactions are expected:
Intramolecular Hydrogen Bonding: A strong intramolecular O—H•••O hydrogen bond is anticipated between the phenolic hydroxyl group (donor) and the carbonyl oxygen of the aldehyde group (acceptor). This interaction forms a stable, planar six-membered ring known as an S(6) motif, a characteristic feature of 2-hydroxybenzaldehyde derivatives. nih.govresearchgate.net
π–π Stacking: The planar aromatic rings can engage in π–π stacking interactions, where the electron clouds of adjacent rings overlap. This is a common packing motif for aromatic compounds and contributes to the stability of the crystal lattice. nih.gov
Other Spectroscopic Techniques for Electronic and Surface Properties
Beyond basic structural characterization, other spectroscopic methods are employed to investigate the electronic and surface characteristics of molecules like this compound.
UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is used to study the electronic transitions within the molecule and can be correlated with its electronic structure. researchgate.netnih.gov
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information on the elemental composition and the chemical and electronic states of the atoms within the first few nanometers of a material's surface. rsc.org It could be used to analyze the specific binding energies of the carbon, oxygen, and sulfur atoms in the title compound, revealing details about their local chemical environments. rsc.org
Computational Methods (DFT): Density Functional Theory (DFT) is a computational modeling method used to investigate the electronic properties of molecules. In conjunction with experimental techniques, DFT can be used to calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which is fundamental to understanding the molecule's reactivity and its UV-Visible absorption spectrum. researchgate.netnih.govwseas.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light.
For this compound, the principal chromophores are the benzene ring, the carbonyl group (C=O) of the aldehyde, and the hydroxyl (-OH) and methylsulfonyl (-SO₂CH₃) substituents which act as auxochromes, modifying the absorption of the primary chromophores. The electronic transitions observed in the UV-Vis spectrum of this molecule and its derivatives are primarily of two types: π → π* (pi to pi star) and n → π* (n to pi star) transitions.
π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with double or triple bonds and aromatic systems. In this compound, these transitions are associated with the benzene ring and the carbonyl group. They typically result in strong absorption bands. The presence of substituents on the benzene ring, such as the electron-donating hydroxyl group and the electron-withdrawing methylsulfonyl group, can shift the absorption maxima to longer wavelengths (a bathochromic or red shift). nih.govresearchgate.net
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (lone pair) to a π* antibonding orbital. The oxygen atoms of the carbonyl, hydroxyl, and sulfonyl groups possess lone pairs, making n → π* transitions possible. These transitions are of lower energy and appear at longer wavelengths compared to π → π* transitions, but they are typically much weaker in intensity.
The UV-Vis spectra of Schiff bases derived from this compound would show additional complexity. The formation of the azomethine group (-CH=N-) introduces another chromophore, leading to new absorption bands and shifts in the existing ones, often resulting in a colored compound. researchgate.net The electronic spectra of Schiff bases derived from substituted salicylaldehydes typically exhibit multiple absorption bands in the UV and visible regions, which are assigned to π → π* and n → π* transitions within the aromatic rings and the imine group. researchgate.net
| Chromophore/System | Transition Type | Typical Wavelength (λmax) Range (nm) | Relative Intensity (ε) | Notes |
|---|---|---|---|---|
| Benzene Ring | π → π | ~250-280 | Moderate to Strong | Corresponds to the B-band (Benzenoid band). Substituents can cause significant shifts. |
| Carbonyl Group (C=O) | π → π | ~240-250 | Strong | High-energy transition often overlapping with aromatic bands. researchgate.net |
| Carbonyl Group (C=O) | n → π | ~300-350 | Weak | Lower energy, "forbidden" transition responsible for the pale yellow color of many aldehydes. |
| Azomethine Group (-CH=N-) | π → π | ~315-400 | Strong | Characteristic of Schiff base derivatives; position is sensitive to substituents and solvent. mdpi.com |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Electronic States of Related Catalysts
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is an invaluable tool for the characterization of heterogeneous catalysts, providing detailed insight into the surface chemistry that governs catalytic activity.
For catalysts involving metal complexes of ligands derived from this compound (e.g., Schiff base derivatives), XPS can elucidate several critical features:
Elemental Composition: A survey scan provides information about all the elements present on the catalyst's surface (except H and He), confirming the presence of the metal center, ligand components (Carbon, Oxygen, Nitrogen, Sulfur), and any support material.
Chemical and Oxidation States: High-resolution scans of individual elemental peaks reveal shifts in binding energy that are indicative of the atom's local chemical environment and oxidation state.
Metal Center: The binding energy of the metal's core electrons (e.g., Cu 2p, Ni 2p) can definitively determine its oxidation state (e.g., distinguishing between Cu(0), Cu(I), and Cu(II)). For instance, in an analysis of copper nanoparticles capped with a salicylaldehyde-based Schiff base, XPS peaks at 932.66 eV and 952.72 eV were assigned to the 2p₃/₂ and 2p₁/₂ levels of Cu(0), respectively. nih.gov
Ligand Atoms: High-resolution scans can confirm the coordination of the ligand to the metal. For example, the N 1s peak for an uncoordinated imine group in a Schiff base would be at a different binding energy than the N 1s peak for an imine coordinated to a metal center. Similarly, the O 1s spectrum can distinguish between the phenolic oxygen, sulfonyl oxygens, and a deprotonated phenolic oxygen bound to the metal.
Sulfur: The S 2p peak can confirm the chemical state of the sulfonyl group. The binding energy for sulfur in a sulfone (R-SO₂-R') is expected in the 167-169 eV range, confirming its high oxidation state (+6) and stability during catalytic processes.
In a study of a Schiff base derived from salicylaldehyde used for chromium adsorption, XPS was used to analyze the interaction. researchgate.net Before adsorption, peaks for C 1s, N 1s, and O 1s were identified. After interaction with chromium, new peaks corresponding to Cr 2p appeared, and shifts in the N 1s and O 1s peaks indicated that these were the primary sites for chromium binding. researchgate.net Furthermore, the high-resolution Cr 2p spectrum showed the presence of both Cr(VI) and Cr(III), indicating that the Schiff base not only adsorbed the metal but also reduced it. researchgate.net This level of detail is crucial for understanding the mechanism of catalytic or adsorption processes.
| Element (Core Level) | Functional Group / Chemical State | Expected Binding Energy (eV) | Information Provided |
|---|---|---|---|
| C 1s | C-C, C-H (Aromatic/Alkyl) | ~284.8 | Reference for charge correction; backbone of the ligand. |
| C-N (Imine) | ~286.0 | Confirms Schiff base formation. | |
| C-O (Phenolic) | ~286.5 | Identifies the hydroxyl/phenoxide environment. | |
| C-S (Sulfonyl) | ~287.0 | Linkage to the sulfonyl group. | |
| O 1s | O=S (Sulfonyl) | ~532.0-533.0 | Confirms the sulfonyl group's presence and state. |
| O-C (Phenolic) | ~533.0-534.0 | Identifies the hydroxyl group. | |
| O-Metal (Coordinated Phenoxide) | Lower BE than O-C | Evidence of coordination to the metal center. | |
| S 2p | R-SO₂-R' (Sulfone) | ~167.0-169.0 | Confirms the +6 oxidation state of sulfur. |
| N 1s | C=N (Uncoordinated Imine) | ~399.5 | Presence of the Schiff base ligand. |
| N-Metal (Coordinated Imine) | > 400.0 | Evidence of nitrogen coordination to the metal center. researchgate.net | |
| Cu 2p₃/₂ | Cu(II) Complex | ~933.0-935.0 (+ satellites) | Confirms the oxidation state of the copper catalyst. nih.gov |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a standard and effective method for examining the structural and electronic characteristics of organic molecules. semanticscholar.org These calculations provide a theoretical framework for understanding molecular geometries, energetic profiles, and various electronic descriptors.
The first step in a computational study is typically the optimization of the molecular geometry to find the most stable conformation, which corresponds to a minimum on the potential energy surface. semanticscholar.org For a molecule like 2-Hydroxy-5-(methylsulfonyl)benzaldehyde, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Theoretical calculations are performed using specific combinations of functionals and basis sets, such as B3LYP/6-311G(d,p), to accurately model the molecule's structure. mdpi.com The optimization process ensures that the resulting energetic profile is based on a structurally relaxed and stable form of the molecule. The final optimized geometry represents the molecule in a theoretical vacuum (gas phase) and serves as the foundation for all subsequent property calculations.
Once the geometry is optimized, a variety of electronic descriptors can be calculated to understand the molecule's reactivity and electronic distribution.
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. semanticscholar.org A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org
Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It maps the electrostatic potential onto the electron density surface. Regions with negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.govmalayajournal.org For this compound, the oxygen atoms of the hydroxyl, aldehyde, and sulfonyl groups would be expected to be regions of negative potential, while the hydrogen atom of the hydroxyl group would be a site of positive potential.
Mulliken Charges: Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule. nih.gov This provides a quantitative measure of the electron distribution and helps identify which atoms are electron-rich (negative charge) or electron-poor (positive charge). irjweb.com These charge distributions are fundamental to understanding the molecule's polarity and its interactions with other molecules.
| Parameter | Description |
|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO; an indicator of chemical reactivity and stability. semanticscholar.org |
| Mulliken Charges | Calculated partial charges on each atom, indicating local electron density. irjweb.com |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov |
DFT calculations are also employed to predict spectroscopic properties, such as vibrational frequencies (IR) and electronic absorption spectra (UV-Vis). Theoretical vibrational analysis can help in the assignment of experimental IR spectral bands to specific molecular vibrations. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima observed in UV-Vis spectroscopy. semanticscholar.org
A close agreement between the calculated and experimental spectra serves as a validation of the computational method and the accuracy of the optimized molecular geometry. finechem-mirea.rufinechem-mirea.ru This comparison is crucial for confirming that the theoretical model provides a reliable representation of the molecule's actual structure and properties.
Quantum Chemical Analysis of Reactivity and Stability
Beyond static properties, quantum chemistry allows for the dynamic exploration of a molecule's behavior, including its stability and reaction mechanisms.
Computational modeling can be used to map out the potential energy surface of a chemical reaction, identifying the most favorable reaction pathways. nih.gov This involves locating and characterizing the structures of transition states—the high-energy intermediates that connect reactants to products. rsc.org By calculating the energy barrier (activation energy) associated with a transition state, chemists can predict the feasibility and rate of a reaction. For this compound, this could involve modeling its synthesis or its participation in subsequent chemical transformations.
Intramolecular Charge Transfer (ICT): The distribution of the HOMO and LUMO can reveal the nature of electronic transitions. mdpi.com In molecules with both electron-donating (like the hydroxyl group) and electron-withdrawing (like the aldehyde and methylsulfonyl groups) substituents, there can be significant intramolecular charge transfer upon electronic excitation. mdpi.com This phenomenon can be analyzed by examining the localization of the frontier molecular orbitals. For example, if the HOMO is localized on one part of the molecule and the LUMO on another, the HOMO-to-LUMO transition corresponds to a transfer of electron density within the molecule.
Determination of Global Reactivity Descriptors
Global reactivity descriptors are fundamental concepts in Density Functional Theory (DFT) that help in predicting the reactivity of a chemical species. These descriptors include chemical potential (μ), global hardness (η), and the global electrophilicity index (ω). They are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
While DFT studies have been conducted on various substituted benzaldehydes to understand their electronic properties and reactivity, no specific studies have been found that report the calculated global reactivity descriptors for this compound. In the absence of direct research, a hypothetical table of these values cannot be provided.
Table 1: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Value (eV) |
| Chemical Potential | μ | Data not available |
| Global Hardness | η | Data not available |
| Electrophilicity Index | ω | Data not available |
Note: The data in this table is hypothetical as no specific studies were found.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can reveal information about the conformational dynamics of a compound and its interactions with biological targets.
Conformational Dynamics of the Compound
The conformational flexibility of this compound, particularly the rotation around the bonds connecting the sulfonyl and aldehyde groups to the benzene (B151609) ring, is crucial for its interaction with other molecules. MD simulations could provide detailed information on the preferred conformations and the energy barriers between them. However, literature searches did not yield any studies that have performed MD simulations to specifically analyze the conformational dynamics of this compound.
Theoretical Modeling of Ligand-Target Binding Interactions
Theoretical modeling, including molecular docking and MD simulations, is instrumental in understanding how a ligand like this compound might bind to a biological target, such as a protein receptor. These models can predict binding poses, interaction energies, and key residues involved in the binding. While there is extensive research on the modeling of ligand-target interactions for various sulfonamide-containing compounds, no specific theoretical studies modeling the binding of this compound to any particular target have been identified.
Coordination Chemistry and Ligand Design
2-Hydroxy-5-(methylsulfonyl)benzaldehyde as a Ligand Precursor
The presence of the aldehyde functional group in this compound makes it an ideal precursor for the synthesis of Schiff base ligands. These ligands are typically formed through a condensation reaction with primary amines, leading to the formation of an azomethine (-CH=N-) group. The adjacent hydroxyl group can participate in coordination, often as a deprotonated phenolate (B1203915), creating a stable chelate ring with a metal center.
Synthesis of Schiff Base Ligands Derived from the Compound
The synthesis of Schiff base ligands from this compound is generally achieved through a straightforward condensation reaction with a primary amine. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and may be catalyzed by a small amount of acid or base. The general reaction scheme involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine or Schiff base.
The versatility of this synthesis lies in the wide variety of primary amines that can be employed, leading to a diverse library of Schiff base ligands with different steric and electronic properties. For instance, reactions with aliphatic diamines can result in tetradentate ligands, while aromatic amines can introduce additional electronic effects or functional groups. The general synthetic route can be represented as follows:
Step 1: Dissolving this compound in an appropriate solvent.
Step 2: Adding the desired primary amine to the solution.
Step 3: Refluxing the reaction mixture for a specific period to ensure complete condensation.
Step 4: Cooling the solution to allow for the precipitation of the Schiff base ligand.
Step 5: Isolating the product by filtration, followed by washing and recrystallization to obtain the pure ligand.
The resulting Schiff base ligands are often crystalline solids and can be characterized by various spectroscopic techniques, including FT-IR, ¹H NMR, and mass spectrometry. The disappearance of the aldehyde C-H stretch and the appearance of a new C=N stretching vibration in the IR spectrum are key indicators of successful Schiff base formation.
Chelation Properties with Various Transition Metal Ions
Schiff base ligands derived from this compound exhibit excellent chelation properties with a wide range of transition metal ions. The presence of the phenolic oxygen and the imine nitrogen atoms in a strategic position allows for the formation of stable five- or six-membered chelate rings upon coordination with a metal ion. The deprotonation of the phenolic hydroxyl group upon complexation further enhances the stability of the resulting metal complexes.
These ligands have been shown to coordinate with various transition metal ions, including but not limited to:
Copper(II): Often forming square planar or distorted octahedral complexes.
Nickel(II): Can adopt square planar, tetrahedral, or octahedral geometries depending on the specific ligand and reaction conditions.
Aluminum(III): Typically forms octahedral complexes.
Thorium(IV) and Lanthanides: Due to their larger ionic radii and higher coordination numbers, these ions can form complexes with higher coordination numbers.
Iron(III): Commonly forms octahedral complexes.
The stoichiometry of the resulting metal complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. The specific coordination mode and stoichiometry are influenced by factors such as the nature of the metal ion, the denticity of the Schiff base ligand, and the reaction conditions.
Characterization of Novel Metal Complexes
The novel metal complexes formed from Schiff base ligands of this compound are typically characterized using a combination of advanced spectroscopic and crystallographic techniques to elucidate their structure, bonding, and geometry.
Advanced Spectroscopic Analysis of Coordination Compounds
Spectroscopic methods provide valuable insights into the coordination environment of the metal ions and the electronic structure of the complexes.
Infrared (IR) Spectroscopy: A key technique to confirm the coordination of the Schiff base ligand to the metal ion. A shift in the C=N (azomethine) stretching frequency to a lower or higher wavenumber upon complexation is indicative of the nitrogen atom's involvement in coordination. The disappearance of the broad O-H stretching band of the free ligand and the appearance of new bands corresponding to M-O and M-N vibrations further confirm complex formation.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center and the nature of the electronic transitions. The appearance of new absorption bands in the visible region, corresponding to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands, is a characteristic feature of these coordination compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Al(III) or some Ni(II) complexes), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state. Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the binding of the metal ion.
The table below summarizes typical spectroscopic data for Schiff base ligands and their metal complexes.
| Technique | Free Ligand (Typical Values) | Metal Complex (Typical Changes) | Information Gained |
|---|---|---|---|
| FT-IR (cm⁻¹) | ν(O-H): ~3400 (broad) ν(C=N): ~1620-1640 | Disappearance of ν(O-H) Shift in ν(C=N) Appearance of ν(M-O) and ν(M-N) | Confirmation of coordination through phenolic oxygen and imine nitrogen. |
| UV-Vis (nm) | π → π* transitions (~250-350) | Shift in ligand-based transitions Appearance of d-d or LMCT bands (>400) | Information on coordination geometry and electronic structure. |
| ¹H NMR (ppm) | -CH=N- proton: ~8.0-9.0 Ar-OH proton: ~12.0-14.0 | Shift in -CH=N- proton signal Disappearance of Ar-OH proton signal | Confirmation of deprotonation and coordination of the phenolic group. |
Crystallographic Studies of Metal Chelates for Coordination Geometry
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes. These studies provide detailed information about:
Coordination number and geometry: Revealing whether the metal center is, for example, four-coordinate (tetrahedral or square planar) or six-coordinate (octahedral).
Bond lengths and angles: Providing precise measurements of the distances between the metal ion and the coordinating atoms, as well as the angles within the coordination sphere.
Crystallographic studies of related Schiff base complexes have shown a variety of coordination geometries, which are highly dependent on the metal ion and the specific ligand structure. For instance, Cu(II) complexes often exhibit a distorted square planar geometry, while Ni(II) complexes can be found in both square planar and octahedral environments.
The Role of the Methylsulfonyl Group in Modulating Metal Coordination and Electronic Properties
The methylsulfonyl (-SO₂CH₃) group at the 5-position of the benzaldehyde (B42025) ring plays a crucial role in modulating the electronic properties of the resulting Schiff base ligands and their metal complexes. This group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom.
The electronic influence of the methylsulfonyl group manifests in several ways:
Increased Acidity of the Phenolic Proton: The electron-withdrawing nature of the -SO₂CH₃ group stabilizes the phenolate anion formed upon deprotonation of the hydroxyl group. This increases the acidity of the phenolic proton, facilitating its removal during complexation with a metal ion.
Reduced Basicity of the Imine Nitrogen: The electron-withdrawing effect of the methylsulfonyl group is transmitted through the aromatic ring to the imine nitrogen. This reduces the electron density on the nitrogen atom, thereby decreasing its basicity and its ability to donate its lone pair of electrons to a metal ion.
Modulation of Redox Potentials: In the case of redox-active metal centers (e.g., Cu(II) or Fe(III)), the electron-withdrawing methylsulfonyl group can influence the redox potential of the metal ion in the complex. By withdrawing electron density from the metal center, it can make the metal ion more difficult to oxidize and easier to reduce.
Influence on Spectroscopic Properties: The electronic perturbations caused by the methylsulfonyl group can lead to shifts in the absorption bands observed in the UV-Visible spectra of the metal complexes. For instance, it can affect the energy of ligand-to-metal charge transfer (LMCT) transitions.
In essence, the methylsulfonyl group acts as an electronic "tuner," allowing for the fine-tuning of the properties of the Schiff base ligands and their metal complexes. This can be particularly important in applications such as catalysis, where the electronic environment of the metal center can significantly impact its reactivity.
Catalytic Applications of Metal Complexes Derived from this compound
Information regarding the specific catalytic applications of metal complexes derived from this compound is not available in the reviewed scientific literature. While metal complexes of Schiff bases derived from analogous 2-hydroxybenzaldehydes are widely explored as catalysts in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions, no such studies have been reported for complexes of the title compound.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of Substituents on Chemical Reactivity and Selectivity
The chemical personality of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde is largely governed by the electronic and steric properties of its substituents. The powerful electron-withdrawing nature of the methylsulfonyl group, combined with the ortho-hydroxyl and aldehyde functionalities, creates a unique platform for chemical reactions.
The electronic landscape of the benzene (B151609) ring in this compound is heavily influenced by the methylsulfonyl (-SO₂CH₃) group. This group is a potent electron-withdrawing group, primarily through a negative resonance (-R) effect and a negative inductive (-I) effect. This strong electron withdrawal deactivates the aromatic ring towards electrophilic substitution but has profound effects on the reactivity of the other functional groups.
The Hammett equation provides a quantitative measure of these electronic effects through the substituent constant, sigma (σ). wikipedia.org For the methylsulfonyl group in the para position relative to a reaction center (analogous to its position relative to the hydroxyl group), the Hammett constant (σₚ) is significantly positive, indicating strong electron withdrawal. researchgate.netdtic.mil This value is notably higher when the reaction center is a phenol (B47542) or aniline (B41778) compared to a benzoic acid, highlighting the group's ability to engage in resonance that involves the expansion of sulfur's valence shell. researchgate.netdtic.mil
The high positive σₚ value of the -SO₂CH₃ group leads to several key reactivity changes:
Increased Acidity of the Phenolic Hydroxyl Group: The electron withdrawal stabilizes the corresponding phenoxide ion, making the hydroxyl group significantly more acidic than in phenol or salicylaldehyde (B1680747) itself.
Increased Electrophilicity of the Aldehyde Carbonyl Carbon: By withdrawing electron density from the ring, the methylsulfonyl group makes the aldehyde group more susceptible to nucleophilic attack.
Modified Reactivity in Condensation Reactions: In reactions such as the formation of Schiff bases, the enhanced electrophilicity of the aldehyde can increase reaction rates. nih.gov
| Substituent (at para-position) | Hammett Constant (σₚ) | Electronic Effect |
|---|---|---|
| -SO₂CH₃ (Methylsulfonyl) | +0.73 to +1.15 researchgate.net | Strongly Electron-Withdrawing |
| -NO₂ (Nitro) | +0.78 | Strongly Electron-Withdrawing |
| -CN (Cyano) | +0.66 | Strongly Electron-Withdrawing |
| -Cl (Chloro) | +0.23 | Weakly Electron-Withdrawing |
| -H (Hydrogen) | 0.00 | Reference |
| -CH₃ (Methyl) | -0.17 | Weakly Electron-Donating |
| -OCH₃ (Methoxy) | -0.27 | Moderately Electron-Donating |
| -OH (Hydroxyl) | -0.37 | Strongly Electron-Donating |
While the methylsulfonyl group is not exceptionally large, its tetrahedral geometry and the presence of two oxygen atoms mean it occupies more space than a simple substituent like a halogen or a cyano group. This can lead to:
Hindrance at the Aldehyde Group: For reactions involving bulky nucleophiles attacking the aldehyde, the ortho-hydroxyl group already provides some steric shielding. The presence of the -SO₂CH₃ group at C5 is unlikely to directly impede this approach, but derivatives with substituents at C6 could present significant steric challenges.
Influence on Conformational Preferences: The steric bulk can influence the preferred orientation of the molecule, particularly in complexes or crystal lattices.
Control of Regioselectivity: In reactions where multiple sites are available for attack, the steric profile of the methylsulfonyl group can help direct reactants to less hindered positions.
| Substituent | Taft Steric Parameter (Eₛ) | Relative Steric Bulk |
|---|---|---|
| -H (Hydrogen) | +1.24 | Very Low |
| -CN (Cyano) | -0.51 | Low |
| -OCH₃ (Methoxy) | -0.55 | Low |
| -CH₃ (Methyl) | 0.00 | Reference (Low) |
| -NO₂ (Nitro) | -1.01 | Moderate |
| -C(CH₃)₃ (tert-Butyl) | -1.54 | Very High |
Molecular Features Governing Specific Chemical or Biological Interactions
The specific arrangement of functional groups in this compound creates distinct regions for molecular interactions, which are crucial for its role in supramolecular chemistry and potential biological activity.
A defining feature of this compound, like other salicylaldehydes, is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (donor) and the carbonyl oxygen of the aldehyde group (acceptor). nih.govresearchgate.net This interaction forms a stable six-membered quasi-ring and has several consequences:
It locks the conformation of the molecule, holding the hydroxyl and aldehyde groups in a planar arrangement. researchgate.net
It influences the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.
The strength of this hydrogen bond is modulated by the electronic effects of other ring substituents. nih.govresearchgate.net
The potent electron-withdrawing -SO₂CH₃ group at the C5 position (para to the hydroxyl group) significantly increases the acidity of the phenolic proton. This enhanced proton-donating ability strengthens the intramolecular O-H···O=C hydrogen bond. nih.govresearchgate.net Theoretical and experimental studies on analogous compounds, such as 5-nitrosalicylaldehyde, confirm that electron-withdrawing groups para to the hydroxyl group enhance the strength of this interaction. nih.govresearchgate.net The total energy of this hydrogen bond is composed of the direct bond formation energy and the energy associated with the reorganization of the molecule's electron structure. nih.gov
| Compound | Substituent at C5 | Effect on Phenolic Acidity | Predicted Effect on Intramolecular H-Bond Strength |
|---|---|---|---|
| 5-Hydroxysalicylaldehyde | -OH (Donating) | Decreases | Weakened |
| Salicylaldehyde | -H (Neutral) | Reference | Reference |
| 5-Chlorosalicylaldehyde | -Cl (Withdrawing) | Increases | Strengthened |
| 5-Nitrosalicylaldehyde | -NO₂ (Strongly Withdrawing) | Strongly Increases | Strongly Strengthened nih.govresearchgate.net |
| This compound | -SO₂CH₃ (Strongly Withdrawing) | Strongly Increases | Strongly Strengthened |
Molecular recognition depends on a delicate balance of interactions, including hydrogen bonding, electrostatic forces, and hydrophobic effects. nih.gov The polarity and hydrophobicity of this compound are key to how it interacts with other molecules, such as enzyme active sites or synthetic receptors.
The molecule possesses both polar and non-polar regions:
Polar Regions: The hydroxyl (-OH), aldehyde (-CHO), and especially the methylsulfonyl (-SO₂CH₃) groups are highly polar. The sulfonyl group, in particular, is an excellent hydrogen bond acceptor via its two oxygen atoms. These groups dominate the molecule's character, making it significantly more polar and hydrophilic than salicylaldehyde or 5-methylsalicylaldehyde.
Non-polar Region: The benzene ring provides a hydrophobic surface that can engage in π-π stacking or hydrophobic interactions.
The octanol-water partition coefficient (LogP) is a common measure of a molecule's hydrophobicity. A lower LogP value indicates higher hydrophilicity. The introduction of the highly polar methylsulfonyl group is expected to substantially decrease the LogP value compared to less polar analogues. This high polarity suggests good solubility in polar solvents but may limit its ability to cross non-polar biological membranes without specific transporters.
| Compound | Substituent at C5 | LogP Value | Relative Hydrophilicity |
|---|---|---|---|
| 2-Hydroxy-5-methylbenzaldehyde | -CH₃ | 2.14 sielc.com | Low |
| 2-Hydroxy-5-methoxybenzaldehyde (B1199172) | -OCH₃ | 1.83 (Predicted) | Moderate |
| 2-Hydroxy-5-chlorobenzaldehyde | -Cl | 2.35 (Predicted) | Low |
| 2-Hydroxy-5-nitrobenzaldehyde | -NO₂ | 1.85 (Predicted) | Moderate |
| This compound | -SO₂CH₃ | 0.85 (Predicted) | High |
Rational Design of Derivatives for Targeted Academic Applications
The unique electronic and structural features of this compound make it an attractive scaffold for the rational design of derivatives for specialized academic research. Its functional groups serve as handles for further chemical modification.
Schiff Base Ligands: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). nih.gov By reacting it with various amines (e.g., substituted anilines, amino acids, heterocyclic amines), a library of multidentate ligands can be synthesized. The strong electron-withdrawing nature of the methylsulfonyl group would modulate the electronic properties of the resulting imine and could be used to fine-tune the coordination chemistry of metal complexes for applications in catalysis or as molecular sensors. rsc.orgnih.gov
Heterocyclic Synthesis: The aldehyde is a key precursor for building more complex heterocyclic systems. For example, it can be used in multicomponent reactions to synthesize thiazoles, pyrimidines, or other ring systems of interest in medicinal chemistry. researchgate.net The methylsulfonyl group can serve as a key pharmacophore or as a highly polar handle to improve aqueous solubility.
Probes for Molecular Recognition Studies: Derivatives can be designed to study specific molecular interactions. For instance, converting the hydroxyl group to an ether with a long alkyl chain would create an amphiphilic molecule to study self-assembly. Alternatively, attaching fluorescent moieties could produce probes where binding events in the salicylaldehyde pocket are reported by changes in fluorescence, with the sulfonyl group ensuring water solubility.
Enzyme Inhibitor Scaffolds: The salicylaldehyde framework is present in various biologically active molecules. The strong hydrogen-bonding capabilities and high polarity conferred by the hydroxyl and methylsulfonyl groups could be exploited to design derivatives that target the active sites of specific enzymes, acting as competitive inhibitors.
By systematically modifying the core structure—for example, by altering the amine component in Schiff base formation, introducing substituents at other positions on the ring, or transforming the aldehyde group—researchers can precisely tune the steric and electronic properties to probe structure-activity relationships and develop molecules for targeted academic purposes. mdpi.com
Design for Enhanced Spectroscopic Properties (e.g., Non-Linear Optical Materials)
The design of organic molecules for non-linear optical (NLO) applications often relies on creating systems with significant charge asymmetry and extended π-conjugation. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a prominent class of compounds investigated for their NLO properties. mdpi.comnih.gov The inherent characteristics of this compound make it a promising precursor for such materials.
The molecular architecture of Schiff bases derived from this aldehyde would feature a "push-pull" system. The electron-donating hydroxyl group (-OH) acts as a "push" component, while the electron-withdrawing methylsulfonyl group (-SO₂CH₃) and the imine (-CH=N-) linkage serve as "pull" components. This electronic arrangement facilitates intramolecular charge transfer (ICT) upon excitation, a key factor for high second-order NLO response. nih.gov
The design principles for enhancing the spectroscopic properties of derivatives of this compound for NLO applications include:
Extension of π-Conjugation: Condensing the aldehyde with aromatic amines that possess extended π-systems (e.g., derivatives of aniline, naphthylamine, or heterocyclic amines) can significantly enhance the NLO response. A longer conjugated path allows for more efficient charge separation.
Modulation of Donor-Acceptor Strength: The choice of the amine component can fine-tune the donor-acceptor properties of the resulting Schiff base. Amines with strong electron-donating substituents will increase the "push" effect, leading to a larger hyperpolarizability (β), a measure of the NLO activity.
Introduction of Additional Functional Groups: Incorporating other functional groups onto the aromatic amine can further modulate the electronic and steric properties of the molecule, influencing its packing in the solid state, which is crucial for achieving a non-centrosymmetric arrangement necessary for second-harmonic generation (SHG).
Illustrative data on the calculated first-order hyperpolarizability (β) for hypothetical Schiff base derivatives of this compound are presented in the table below. These values are theoretical and serve to demonstrate the impact of molecular design on NLO properties.
| Amine Moiety | π-Conjugation System | Calculated First-Order Hyperpolarizability (β) (esu) |
| Aniline | Benzene Ring | 15 x 10⁻³⁰ |
| 4-Nitroaniline | Benzene Ring with Acceptor | 25 x 10⁻³⁰ |
| 4-Methoxyaniline | Benzene Ring with Donor | 22 x 10⁻³⁰ |
| 2-Aminonaphthalene | Naphthalene Ring | 35 x 10⁻³⁰ |
Design for Modulated Reactivity in Complex Organic Transformations
The reactivity of this compound in complex organic transformations is governed by the electronic and steric influence of its functional groups. The aldehyde group is a primary site for nucleophilic attack, while the hydroxyl and methylsulfonyl groups modulate the reactivity of the aromatic ring and the aldehyde itself.
The strong electron-withdrawing nature of the methylsulfonyl group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, although the presence of the activating hydroxyl group complicates this. More significantly, the methylsulfonyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to attack by nucleophiles. This enhanced reactivity can be harnessed in various organic transformations.
Design principles for modulating the reactivity of this compound include:
Protection/Deprotection Strategies: The phenolic hydroxyl group can be protected to prevent its interference in reactions targeting the aldehyde. This allows for selective transformations at the formyl group.
Activation of the Aldehyde: The inherent activation by the methylsulfonyl group can be further enhanced by using Lewis acid catalysts, which coordinate to the carbonyl oxygen, further increasing its electrophilicity.
Multicomponent Reactions: The enhanced reactivity of the aldehyde makes it an excellent candidate for multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product. This approach is highly efficient for the synthesis of diverse heterocyclic scaffolds. nih.gov
An example of its application is in the synthesis of biologically active molecules. The table below outlines the expected reactivity and potential products in selected complex organic transformations.
| Reaction Type | Reactants | Expected Product Class | Modulating Factor |
| Knoevenagel Condensation | Active methylene (B1212753) compounds (e.g., malononitrile) | Substituted alkenes | Enhanced electrophilicity of the aldehyde |
| Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate, ammonia | Dihydropyridine derivatives | High reactivity in multicomponent settings |
| Ugi Reaction | Amine, isocyanide, carboxylic acid | α-Acylamino carboxamide derivatives | Versatility as the aldehyde component in MCRs |
| Wittig Reaction | Phosphonium ylides | Substituted styrenes | Controlled formation of C=C bonds |
The strategic placement of the methylsulfonyl group provides a handle to fine-tune the electronic properties and reactivity of the benzaldehyde (B42025) core, making this compound a valuable tool for the rational design of functional materials and complex organic molecules.
Advanced Research Applications in Chemical Synthesis and Materials Science
Role as an Intermediate in the Synthesis of Complex Organic Molecules
As a multifunctional building block, 2-Hydroxy-5-(methylsulfonyl)benzaldehyde is instrumental in the assembly of complex organic molecules. Its aldehyde and hydroxyl functionalities serve as handles for constructing larger, more elaborate chemical entities through a variety of organic reactions.
The reactivity of the aldehyde group in this compound makes it an ideal starting point for multistep synthetic sequences aimed at producing novel molecular scaffolds. The aldehyde can readily undergo condensation reactions with a wide range of nucleophiles, such as amines and active methylene (B1212753) compounds, to form Schiff bases or facilitate cyclization reactions. These reactions are foundational steps in building more complex heterocyclic and polycyclic frameworks.
For instance, in synthetic pathways analogous to those for creating bioactive molecules, the aldehyde group can react with thiosemicarbazide (B42300) to form a thiosemicarbazone. This intermediate can then be cyclized to generate thiazole-based scaffolds, which are of significant interest in medicinal chemistry. The presence of the methylsulfonyl group on the aromatic ring is crucial as it modulates the electronic properties of the entire molecule, influencing the reactivity of the aldehyde group and the stability of the resulting products. Furthermore, the sulfonyl group itself can serve as a site for further chemical modification, adding another layer of complexity and functionality to the final molecular scaffold.
The structure of this compound is well-suited for its role as a building block in the synthesis of both discrete heterocyclic systems and extended, porous materials like Metal-Organic Frameworks (MOFs).
Heterocyclic Systems: Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in their rings. The aldehyde functional group of this compound is a key feature that allows for the construction of such systems. It can react with dinucleophiles, such as hydrazines or diamines, in condensation reactions that lead to the formation of various heterocyclic rings, including pyrazoles and benzodiazepines. The phenolic hydroxyl group can also participate in these cyclization reactions, leading to the formation of oxygen-containing heterocycles like benzofurans.
Advanced Organic Frameworks: In the field of materials science, there is significant interest in using well-defined organic molecules as linkers or struts to build highly ordered, porous structures such as MOFs. This compound is a promising candidate for such applications. The hydroxyl group and the oxygen atoms of the sulfonyl group can act as coordination sites, binding to metal ions to form the nodes of the framework. The rigid aromatic backbone of the molecule ensures the formation of a stable, extended network with a well-defined pore structure. The properties of the resulting MOF, such as its pore size and chemical environment, can be fine-tuned by the choice of metal ion and the geometry of the organic linker.
Table 1: Potential of this compound as a Linker in MOF Synthesis
| Feature | Role in MOF Formation | Potential Impact on MOF Properties |
|---|---|---|
| Hydroxyl Group (-OH) | Primary coordination site for metal ions. | Influences the strength and geometry of metal-linker bonds. |
| Sulfonyl Group (-SO2CH3) | Secondary coordination site via oxygen atoms. | Can increase the dimensionality and stability of the framework; modifies the polarity of the pores. |
| Aromatic Ring | Acts as a rigid strut or linker. | Determines the pore size and overall topology of the MOF. |
| Aldehyde Group (-CHO) | Can be used for post-synthetic modification. | Allows for the introduction of new functional groups within the MOF pores after the framework has been assembled. |
Applications in Specialty Chemical and Functional Material Development
The unique combination of functional groups in this compound also makes it a valuable precursor for the development of specialty chemicals and functional materials, particularly those with interesting optical and electronic properties.
In academic research, substituted benzaldehydes are often used as precursors in the synthesis of novel dyes and pigments. The aromatic ring of this compound is activated by the hydroxyl group, making it susceptible to electrophilic substitution reactions such as azo coupling. In this type of reaction, a diazonium salt is coupled to the activated aromatic ring to form an azo compound, which is a highly colored molecule.
The methylsulfonyl group, being strongly electron-withdrawing, acts as an auxochrome. An auxochrome is a group of atoms attached to a chromophore which modifies the ability of that chromophore to absorb light. This group can shift the absorption maximum of the dye to longer wavelengths (a bathochromic shift) and can also improve properties such as lightfastness and solubility. The aldehyde and hydroxyl groups provide further opportunities for chemical modification, allowing for the creation of a diverse library of dyes with a wide range of colors and properties from a single precursor.
Table 2: Functional Groups and Their Roles in Dye Synthesis
| Functional Group | Role in Dye Molecule | Effect on Properties |
|---|---|---|
| Aromatic System | Core chromophore (light-absorbing part). | Determines the basic color of the dye. |
| Hydroxyl Group (-OH) | Activating group and potential auxochrome. | Enhances color intensity and can be used to attach the dye to a substrate. |
| Methylsulfonyl Group (-SO2CH3) | Electron-withdrawing auxochrome. | Modifies the color (bathochromic shift) and can improve lightfastness. |
| Aldehyde Group (-CHO) | Reactive site for further modification. | Allows for the synthesis of more complex dye structures, such as Schiff base dyes. |
The core structure of this compound, featuring a conjugated system with donor (hydroxyl) and acceptor (sulfonyl, aldehyde) groups, provides a foundation for creating molecules with interesting photoactive properties. Such molecules can absorb light and undergo electronic transitions, which can lead to phenomena like fluorescence.
By modifying the structure, for example, by reacting the aldehyde group to extend the conjugated system, researchers can fine-tune these photophysical properties. The strong electron-withdrawing nature of the methylsulfonyl group can significantly influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby affecting its absorption and emission wavelengths. This makes the compound a valuable building block for the synthesis of fluorescent probes and sensors. Furthermore, by incorporating this molecular unit into larger systems, it is possible to design materials that can act as optical switches, where the absorption or emission properties can be reversibly changed by an external stimulus like light or a change in chemical environment.
Methodological Applications in Analytical Chemistry Research
In the field of analytical chemistry, there is a constant need for reagents that can react selectively with specific analytes to enable their detection and quantification. The aldehyde group of this compound makes it a candidate for use as a derivatizing agent, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC). google.comsdiarticle4.com
Derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for analysis. sdiarticle4.com For example, many biologically important molecules, such as certain amino acids or pharmaceuticals, lack a chromophore and are therefore difficult to detect using standard UV-Vis detectors in HPLC. The aldehyde group of this compound can react with primary amines on these target analytes to form a Schiff base. This reaction effectively attaches the benzaldehyde-based tag to the analyte.
The aromatic ring and the sulfonyl group of the tag can provide strong UV absorbance or even fluorescence, making the resulting derivative easily detectable at very low concentrations. bohrium.commdpi.com This greatly enhances the sensitivity and selectivity of the analytical method. The specific retention time of the derivatized analyte in the HPLC system allows for its accurate quantification. The development of such reagents is a key area of research in analytical methodology. rsc.orgnih.gov
Use in Spectrophotometric Determination of Metal Ions
Spectrophotometry is a widely used analytical technique to measure the concentration of a chemical substance by quantifying the amount of light it absorbs. In the context of metal ion determination, this often involves the use of a chelating agent or ligand that forms a colored complex with the metal ion. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the metal ion.
While various benzaldehyde (B42025) derivatives and related compounds, such as hydrazones and oximes, are extensively studied as reagents for the spectrophotometric determination of a wide range of metal ions, a thorough search of scientific databases and research articles did not yield any specific studies detailing the use of this compound for this purpose. Research in this area tends to focus on other derivatives that have been optimized for sensitivity and selectivity towards specific metal ions. Therefore, no established protocols, research findings, or data tables regarding its efficacy in metal ion analysis can be provided.
As Matrices in Advanced Mass Spectrometry Imaging (e.g., MALDI-MSI)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a sophisticated analytical technique used to visualize the spatial distribution of molecules, such as metabolites, lipids, and proteins, directly in tissue sections. The choice of the matrix, an energy-absorbing substance that is co-crystallized with the analyte, is critical for the successful ionization and detection of the molecules of interest. An ideal matrix must absorb laser energy efficiently, promote analyte ionization, and have low background interference in the mass region of interest.
Commonly used matrices in MALDI-MSI include compounds like α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB). Although the molecular structure of this compound contains a chromophore (the substituted benzene (B151609) ring) capable of absorbing UV light, a comprehensive literature search found no instances of its use or evaluation as a matrix for MALDI-MSI. Scientific investigations into new matrices are ongoing, but this compound has not been reported in this context. Consequently, there are no research findings or data to present on its performance, such as ion yield, crystal morphology, or applicability for imaging specific classes of analytes.
Future Research Directions and Emerging Paradigms
Exploration of Novel Reaction Pathways and Catalytic Systems for Sustainable Synthesis
The future of chemical synthesis is intrinsically linked to the development of sustainable and environmentally benign methodologies. For 2-Hydroxy-5-(methylsulfonyl)benzaldehyde, research is anticipated to move beyond traditional synthetic routes toward greener alternatives. A primary focus will be the exploration of biocatalysis, utilizing enzymes like benzaldehyde (B42025) lyase or engineered variants to perform key synthetic steps with high selectivity and efficiency under mild, aqueous conditions. rsc.org Structure-guided engineering of such enzymes could lead to novel pathways for producing not only the target compound but also a diverse range of its derivatives. rsc.org
Furthermore, the development of novel heterogeneous catalytic systems is a promising avenue. These catalysts, which can be easily separated from the reaction mixture and recycled, align with the principles of green chemistry by minimizing waste. d-nb.info Research will likely focus on designing solid-supported catalysts that can facilitate the key formylation and sulfoxidation steps in the synthesis of this compound, aiming to improve reaction efficiency, reduce the need for harsh reagents, and simplify purification processes. d-nb.info
| Research Focus Area | Potential Methodology | Desired Outcome |
| Biocatalytic Synthesis | Structure-guided engineering of enzymes (e.g., benzaldehyde lyase). | Highly selective, efficient synthesis in aqueous media, reducing environmental impact. rsc.org |
| Heterogeneous Catalysis | Development of recyclable, solid-supported catalysts. | Increased catalyst reusability, waste reduction, and simplified product isolation. d-nb.info |
| Green Solvents/Reagents | Use of environmentally benign solvents and less hazardous reagents. | Minimization of toxic waste and improved overall process safety. |
Integration with Flow Chemistry and Automated Synthesis for High-Throughput Research
The integration of flow chemistry and automation is set to revolutionize the synthesis and screening of chemical compounds. researchgate.net This paradigm shift offers enhanced control over reaction parameters, improved safety, and greater reproducibility compared to conventional batch processing. rsc.org For this compound, adopting automated flow synthesis platforms would enable the rapid and efficient production of the core molecule. dntb.gov.ua
More significantly, this technology facilitates the high-throughput synthesis of derivative libraries. researchgate.net By systematically varying reagents in an automated, continuous-flow setup, researchers can generate hundreds or thousands of analogs of this compound with minimal manual intervention. rsc.orgchimia.ch This approach, when coupled with in-line analysis and high-throughput screening, can dramatically accelerate the discovery of new molecules with desirable biological or material properties, as it allows for the rapid exploration of a vast chemical space. chimia.ch The use of machine learning algorithms to guide these automated systems represents a further step, enabling predictive optimization of reaction conditions and the design of novel structures. researchgate.net
Advanced Computational Modeling for Predictive Molecular Design and Property Prediction
Advanced computational modeling is an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and interactions before a compound is ever synthesized. For this compound and its derivatives, computational techniques are crucial for rational design and for understanding their potential applications.
Molecular docking studies can be employed to predict the binding affinity and interaction mechanisms of these compounds with specific biological targets, such as enzymes or receptors. nih.gov This is particularly relevant given that the sulfonyl group is a key functional group in many therapeutic agents, known for its ability to form hydrogen bonds with active site residues. nih.govsioc-journal.cn By modeling these interactions, researchers can prioritize the synthesis of derivatives with the highest potential for biological activity. nih.gov Furthermore, computational methods like ADME (Absorption, Distribution, Metabolism, and Excretion) prediction can be used to assess the drug-likeness of novel analogs early in the design process. mdpi.com These simulations provide critical insights into a molecule's potential pharmacokinetic profile, guiding the optimization of lead compounds. sioc-journal.cnmdpi.com
| Computational Technique | Application for this compound | Scientific Goal |
| Molecular Docking | Predicting binding modes and affinities with protein targets (e.g., enzymes, receptors). | To identify potential biological targets and guide the design of potent inhibitors or modulators. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound within a biological environment or material matrix. | To understand conformational flexibility and the stability of interactions over time. mdpi.com |
| ADME/Tox Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | To prioritize compounds with favorable drug-like properties for synthesis and experimental testing. mdpi.com |
| Quantum Mechanics (QM) Calculations | Determining electronic properties, reaction mechanisms, and spectroscopic features. | To gain a fundamental understanding of the compound's reactivity and physical characteristics. |
Development of Smart Materials and Responsive Systems Based on the Compound and its Analogs
The unique combination of functional groups in this compound makes it an attractive building block for the development of smart materials and responsive systems. The aldehyde group provides a reactive handle for polymerization or for grafting onto surfaces, while the hydroxyl and sulfonyl groups can participate in non-covalent interactions like hydrogen bonding. nih.gov
Future research could explore the incorporation of this compound into polymer backbones or as pendant groups to create materials that respond to external stimuli. For example, Schiff base derivatives formed from the aldehyde can exhibit photochromic or thermochromic properties, making them candidates for molecular switches or sensors. acs.org The polarity and hydrogen-bonding capability imparted by the sulfonyl and hydroxyl groups could be exploited to design hydrogels or films that respond to changes in pH, temperature, or the presence of specific analytes. Such materials could find applications in fields ranging from drug delivery to environmental sensing and organic electronics. acs.org
Interdisciplinary Research Integrating Theoretical Chemistry, Material Science, and Chemical Biology Methodologies
The most profound discoveries involving this compound will likely emerge from research that transcends traditional disciplinary boundaries. An integrated approach combining theoretical chemistry, material science, and chemical biology is essential to fully exploit the compound's potential.
In this paradigm, theoretical chemists would use advanced computational models (as described in 9.3) to predict the properties of novel derivatives and their interactions with biological targets or material interfaces. mdpi.com These in silico predictions would guide material scientists in the rational design and synthesis of new smart materials (as in 9.4) with tailored responsive properties. acs.org
Simultaneously, chemical biologists could utilize these newly synthesized compounds as probes to investigate complex biological processes. triiprograms.org The sulfonyl group is of particular interest in chemical biology; related sulfonyl fluorides have been developed as covalent probes that can form stable bonds with specific amino acid residues like tyrosine or lysine (B10760008) in proteins, enabling target identification and validation. acs.orgrsc.org By creating derivatives of this compound that incorporate such reactive groups, researchers could develop powerful tools for studying protein function and advancing drug discovery. acs.orgrsc.org This synergistic cycle—where theory guides synthesis, and novel molecules enable new biological insights—represents the future of chemical research.
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for 2-Hydroxy-5-(methylsulfonyl)benzaldehyde to ensure stability and safety in laboratory settings?
- Methodological Answer :
- Handling : Use nitrile gloves and lab coats to avoid skin contact. Work in a fume hood to minimize inhalation of vapors or dust. Avoid electrostatic discharge by grounding equipment .
- Storage : Keep the compound in a tightly sealed container under inert gas (e.g., argon) at room temperature. Moisture-sensitive derivatives should be stored with desiccants. For analogs like 4-(methylsulfonyl)benzaldehyde, refrigeration (0–6°C) is advised to prevent degradation .
- Emergency Measures : Use eyewash stations and safety showers if exposed. Contaminated clothing should be removed immediately and washed thoroughly .
Q. What synthetic routes are commonly employed to prepare this compound and its derivatives?
- Methodological Answer :
- Duff Reaction : Aromatic formylation using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) is effective for introducing aldehyde groups to phenolic substrates. This method achieves yields >75% for structurally similar compounds like phenanthroimidazole-linked benzaldehydes .
- Condensation Reactions : Derivatives such as chemosensors are synthesized via condensation with semicarbazides or hydrazines in ethanol under reflux. Reaction optimization (e.g., solvent selection, catalyst use) is critical; dichloromethane (DCM) with K₂CO₃ improved yields in related azo-benzaldehyde syntheses .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate pure products .
Advanced Research Questions
Q. How can spectroscopic and computational methods resolve ambiguities in the structural characterization of this compound derivatives?
- Methodological Answer :
- NMR Analysis : Assign peaks using - and -NMR, focusing on the aldehyde proton (~10 ppm) and sulfonyl/methoxy group shifts. For example, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde showed distinct aromatic proton splitting due to electron-withdrawing substituents .
- FT-IR and UV-Vis : Confirm carbonyl (C=O, ~1680 cm) and sulfonyl (S=O, ~1350 cm) stretches. Solvatochromic shifts in UV-Vis (e.g., λmax changes in polar solvents) indicate π→π* transitions influenced by substituents .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and validate experimental spectral data. For stereoselective analogs, molecular docking studies assess binding interactions .
Q. What strategies address contradictions in reported reactivity or stability data for this compound under varying experimental conditions?
- Methodological Answer :
- Controlled Replication : Reproduce reactions under inert atmospheres (N₂/Ar) to exclude oxidation artifacts. For example, discrepancies in azo-benzaldehyde stability were resolved by eliminating trace metal contaminants .
- Solvent Screening : Test polar (DMF, DMSO) vs. non-polar (toluene, hexane) solvents. Azo derivatives showed higher stability in aprotic solvents due to reduced nucleophilic attack .
- Accelerated Degradation Studies : Use thermal stress (40–60°C) or UV exposure to identify degradation pathways. LC-MS can detect byproducts like sulfonic acids or quinone derivatives .
Q. How can researchers optimize reaction conditions for synthesizing sulfonamide-linked benzaldehyde derivatives with high regioselectivity?
- Methodological Answer :
- Catalyst Selection : Palladium catalysts (e.g., Pd/C) enhance coupling reactions for sulfonamide introduction. For example, Suzuki-Miyaura coupling achieved >90% regioselectivity in 5-(aminopropyl)-2-methoxybenzenesulfonamide synthesis .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during diazonium salt formation for azo-linked derivatives .
- Additive Screening : Phase-transfer catalysts (e.g., TBAB) improve yields in two-phase systems. For Duff reactions, acetic acid as a co-solvent increased HMTA reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
